Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate
Description
Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate (CAS: 25416-65-3; 6106-07-6) is the sodium salt of levothyroxine (L-thyroxine) in its pentahydrated form. It is a synthetic thyroid hormone prohormone (T4) used to treat hypothyroidism and regulate metabolism . Structurally, it features four iodine atoms at the 3,5 positions of two aromatic rings, an (S)-configured alanine side chain, and five water molecules in its crystalline lattice . Its molecular formula is C₁₅H₁₀I₄NNaO₄·5H₂O, with a molecular weight of 798.86 g/mol .
Properties
IUPAC Name |
sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCCAYJTTWMCX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I4NNaO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate typically involves the iodination of phenolic compounds followed by the coupling of the iodinated intermediates with amino acids. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective iodination of the phenolic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as nitro or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include deiodinated derivatives, quinones, and substituted phenolic compounds, which can further undergo additional chemical transformations .
Scientific Research Applications
Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodine atoms and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Chemical Structure and Stability
Table 1: Structural Comparison of Iodinated Thyroid Hormones and Analogs
Key Findings :
- Iodination : Levothyroxine (T4) contains four iodine atoms, while liothyronine (T3) has three. The absence of one iodine in T3 increases its receptor-binding affinity and metabolic activity .
- Hydration : The pentahydrate form of levothyroxine sodium exhibits a three-dimensional supramolecular network with two distinct conformations of thyroxine anions. This structure contributes to its hygroscopicity and instability upon dehydration .
- Impurities : Triiodothyroacetic acid (Impurity C) and tetraiodothyroacetic acid (Impurity D) are critical impurities in levothyroxine synthesis, requiring stringent control (<0.04% w/w) .
Pharmacological and Pharmacokinetic Properties
Table 2: Pharmacological Comparison
Stability and Formulation Challenges
- Hydration Effects : The pentahydrate form of levothyroxine sodium is prone to dehydration, leading to lattice destabilization and reduced bioavailability. Storage under inert, anhydrous conditions is critical .
- Racemic vs. Enantiopure Forms : Racemic thyroxine sodium (DL-form) crystallizes as a conglomerate but is less stable than the enantiopure (L-) form used therapeutically .
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